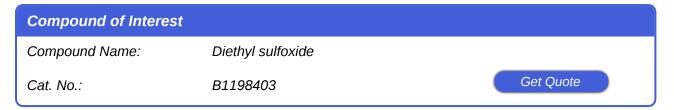


Dimethyl Sulfoxide (DMSO) as a Transdermal Penetration Enhancer: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

Dimethyl sulfoxide (DMSO) is a widely recognized and potent penetration enhancer used in topical and transdermal drug formulations. Its ability to reversibly alter the barrier properties of the stratum corneum allows for the enhanced delivery of a wide range of therapeutic agents. This guide provides an objective comparison of the efficacy of DMSO against other common penetration enhancers, supported by experimental data, detailed methodologies, and mechanistic insights.

Efficacy of Dimethyl Sulfoxide: A Quantitative Comparison

The effectiveness of a penetration enhancer is typically quantified by metrics such as the permeation flux (the rate of drug passage across the skin), the permeability coefficient, and the enhancement ratio (ER), which is the factor by which the enhancer increases the drug's permeation compared to a control formulation without an enhancer.

The following tables summarize quantitative data from various in vitro studies, comparing the performance of DMSO with other commonly used penetration enhancers.

Table 1: Comparison of Enhancement Ratios for Various Drugs



Drug	Penetration Enhancer	Concentration	Enhancement Ratio (ER)	Skin Model
Alfuzosin HCl	5% DMSO	5% (v/v)	2.52	Rat Skin
2.5% Oleic Acid	2.5% (v/v)	2.12	Rat Skin	
20% Transcutol	20% (v/v)	3.94	Rat Skin	_
5-Fluorouracil	4% Decylmethyl sulfoxide (DCMS)*	4% (aq)	35.0	Human Skin
2% Azone in Propylene Glycol	2% (w/v)	~100.0	Human Skin	
5% Oleic Acid in Propylene Glycol	5% (w/v)	Moderately successful	Human Skin	
Estradiol	DMSO (in patch)	Not specified	4.0	Not specified
5% Oleic Acid in Propylene Glycol	5% (w/v)	>10.0 (initially)	Human Skin	
Lidocaine	3% DMSO	3% (w/v)	1.85 (based on % release)	Not specified
3% Aloe vera	3% (w/v)	1.73 (based on % release)	Not specified	
Insulin	DMSO in Propylene Glycol	Not specified	Lower than Azone & NMP	Newborn Pig Skin
0.1% Azone in 40% PG	0.1% (w/v)	Higher than DMSO	Newborn Pig Skin	
12% N-methyl-2- pyrrolidone in 40% PG	12% (v/v)	Higher than DMSO	Newborn Pig Skin	_

^{*}Decylmethyl sulfoxide is a derivative of DMSO.

Table 2: Comparative Permeation Flux of Alfuzosin Hydrochloride



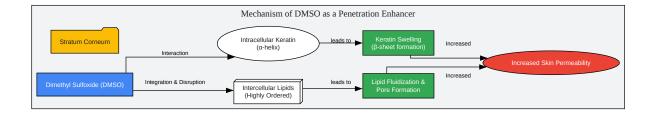
Penetration Enhancer	Concentration	Permeation Flux (µg/cm²/h)
Control (No Enhancer)	-	7.59 ± 0.27
5% DMSO	5% (v/v)	19.16 ± 0.45
10% DMSO	10% (v/v)	18.29 ± 0.38
2.5% Oleic Acid	2.5% (v/v)	16.13 ± 0.33
20% Transcutol	20% (v/v)	31.08 ± 0.21
2% Tween-20	2% (v/v)	30.38 ± 0.18

Mechanisms of Action

The primary mechanism by which most chemical penetration enhancers, including DMSO, exert their effect is through the disruption of the highly ordered structure of the stratum corneum.

- Disruption of Lipid Bilayers: DMSO is an amphiphilic molecule that can integrate into the
 intercellular lipid matrix of the stratum corneum.[1] This disrupts the tight packing of the
 lipids, increasing their fluidity and creating pathways for drug molecules to pass through.[1]
 At higher concentrations (typically above 60%), DMSO is thought to create transient pores in
 the lipid matrix.[2]
- Interaction with Keratin: DMSO can also interact with the intracellular keratin filaments within
 the corneccytes, causing a conformational change from an α-helix to a β-sheet structure.
 This can lead to swelling of the corneccytes and further increase the permeability of the
 stratum corneum.
- Solvent Properties: As a powerful aprotic solvent, DMSO can increase the solubility of a drug within the formulation and facilitate its partitioning from the vehicle into the skin.[3]





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Mechanism of DMSO on the Stratum Corneum

Experimental Protocols

The following is a representative protocol for an in vitro skin permeation study using Franz diffusion cells, a standard method for evaluating the efficacy of penetration enhancers.

- 1. Skin Membrane Preparation:
- Human or animal (e.g., porcine or rodent) skin is used. Full-thickness skin is excised from a suitable anatomical region (e.g., abdomen).
- Subcutaneous fat and connective tissue are carefully removed. The skin may be dermatomed to a specific thickness (e.g., 200-400 μm) to isolate the epidermis and a portion of the dermis.
- The prepared skin membrane is visually inspected for integrity.
- 2. Franz Diffusion Cell Assembly:
- The Franz diffusion cell consists of a donor compartment and a receptor compartment, between which the skin membrane is mounted.
- The stratum corneum side of the skin faces the donor compartment, and the dermal side is in contact with the receptor fluid.



• The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline, PBS, at pH 7.4), which is continuously stirred and maintained at a constant temperature (typically 32°C) to mimic physiological conditions. Care is taken to remove any air bubbles between the membrane and the receptor fluid.

3. Application of Formulation:

A precise amount of the test formulation (containing the drug and the penetration enhancer)
is applied to the surface of the stratum corneum in the donor compartment. A control
formulation without the enhancer is also tested.

4. Sampling:

- At predetermined time intervals, aliquots of the receptor medium are withdrawn for analysis.
- An equal volume of fresh, pre-warmed receptor medium is immediately added back to the receptor compartment to maintain a constant volume and ensure "sink conditions" (where the concentration of the drug in the receptor fluid is significantly lower than in the donor compartment).

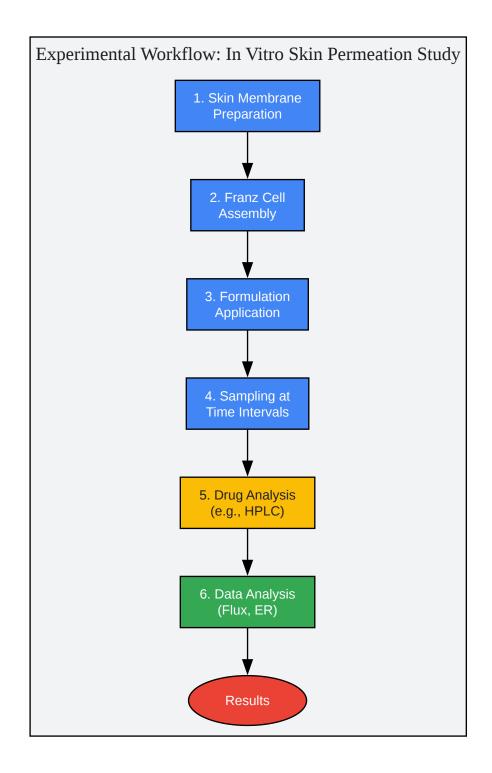
5. Drug Analysis:

 The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

6. Data Analysis:

- The cumulative amount of drug permeated per unit area of the skin is plotted against time.
- The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.
- The permeability coefficient (Kp) and the enhancement ratio (ER) are calculated.





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Workflow for Franz Diffusion Cell Experiment

Signaling Pathway Modulation



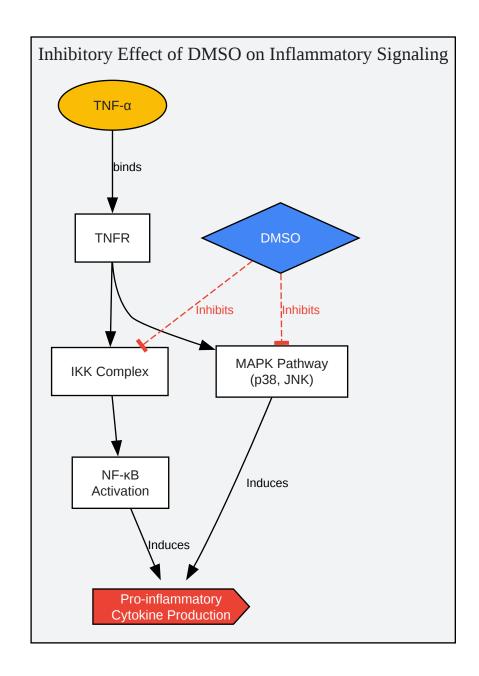
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Beyond its physical effects on the stratum corneum, DMSO can also modulate cellular signaling pathways involved in inflammation. This is particularly relevant as high concentrations of penetration enhancers can cause skin irritation.

Studies have shown that DMSO can suppress inflammatory responses by inhibiting the activation of key signaling pathways such as the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways. For instance, DMSO has been demonstrated to inhibit the phosphorylation of p38 and JNK, two important kinases in the MAPK pathway, in response to inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF- α).[4] This anti-inflammatory property can be beneficial in certain therapeutic contexts but also highlights the need for careful concentration optimization to balance efficacy and potential for irritation.





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DMSO Inhibition of NF-kB and MAPK Pathways

Conclusion

Dimethyl sulfoxide is a highly effective and versatile penetration enhancer, capable of significantly increasing the transdermal delivery of both hydrophilic and lipophilic drugs.[3] Its primary mechanism of action involves the disruption of the stratum corneum's lipid and protein structures. While comparative studies show that other enhancers, such as Azone or Transcutol,



may exhibit a higher enhancement ratio for specific drugs, DMSO remains a valuable tool in formulation development due to its well-characterized properties and broad applicability. However, its potential to cause skin irritation at high concentrations necessitates careful formulation and optimization. The anti-inflammatory effects of DMSO through the modulation of signaling pathways like NF-kB and MAPK add another layer to its complex biological activity, warranting further investigation for therapeutic applications.

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